molecular formula C20H26N2O2 B1531021 N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide CAS No. 1020056-90-9

N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide

Katalognummer: B1531021
CAS-Nummer: 1020056-90-9
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: SEEIQZQZELWCIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-(tert-butyl)phenoxy group and an aromatic amine (3-amino-2-methylphenyl) moiety. This compound is explored for medicinal applications, though its specific biological targets remain under investigation .

Eigenschaften

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-13-17(21)7-6-8-18(13)22-19(23)14(2)24-16-11-9-15(10-12-16)20(3,4)5/h6-12,14H,21H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEIQZQZELWCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide, with the chemical formula C20_{20}H26_{26}N2_2O2_2 and a molecular weight of 326.44 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves the coupling of 4-amino-2-methylphenol with 2-[4-(tert-butyl)phenoxy]propanoic acid, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The product is purified through recrystallization or column chromatography to achieve the desired purity .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives exhibiting structural similarities have shown significant cytotoxic activity against various cancer cell lines. A notable example includes compounds with IC50_{50} values in the micromolar range against MCF-7 and HCT-116 cell lines, suggesting their potential as anticancer agents .

CompoundIC50_{50} (µM)Cell Line
Example A0.48MCF-7
Example B0.19HCT-116

The proposed mechanism of action for these compounds includes the induction of apoptosis in cancer cells through activation of caspases, which are crucial for the apoptotic process. Flow cytometry analysis has shown that these compounds can arrest cell proliferation at the G1 phase and trigger apoptotic pathways .

Case Studies

  • Study on Neuroprotective Effects : A study investigated a related compound's ability to protect astrocytes from amyloid-beta-induced toxicity. The results indicated that the compound could reduce levels of TNF-α and free radicals in cell cultures, demonstrating neuroprotective properties .
  • In Vivo Efficacy : In vivo models have shown mixed results regarding the efficacy of similar compounds in reducing amyloid-beta levels in the brain. While some studies reported significant reductions in amyloid levels with certain treatments, others indicated limited bioavailability affecting therapeutic outcomes .

Future Directions and Applications

The biological activity of this compound suggests its potential applications in drug development, particularly in oncology and neurodegenerative diseases. Further research is warranted to explore its efficacy and safety profiles in clinical settings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide has garnered attention for its potential biological activities:

  • Antitumor Activity : Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating that this compound may also exhibit antitumor properties. For example, related phenyl derivatives have been shown to induce apoptosis in tumor cells through specific signaling pathways involving cytochrome P450 enzymes.
  • Enzyme Inhibition : The amino group in the structure allows for interactions with various enzymes, making it a candidate for enzyme inhibitors in cancer therapy and metabolic disorders.

Organic Synthesis

The compound acts as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals:

  • Synthesis of Biologically Active Molecules : It serves as a building block for synthesizing enzyme inhibitors and receptor ligands, which are critical in drug development .

Material Science

In industrial applications, this compound is utilized in producing advanced materials and polymers with specific properties:

  • Polymer Production : The compound can be used to create polymers that exhibit desired mechanical and thermal properties, which are essential in various industrial applications.

Case Study 1: Antitumor Activity

Research has indicated that compounds similar to this compound can selectively target cancer cells, leading to apoptosis through the activation of specific pathways. This suggests potential applications in developing new cancer therapies .

Case Study 2: Enzyme Inhibition

A study on structurally related compounds revealed their effectiveness as enzyme inhibitors, highlighting the potential for this compound to be explored further in therapeutic contexts, particularly for metabolic diseases .

Vergleich Mit ähnlichen Verbindungen

N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

  • Key Difference : Lacks the 2-methyl group on the phenyl ring.
  • Impact: Reduced steric hindrance may alter binding affinity compared to the target compound. Medicinal applications are noted, but efficacy differences are uncharacterized .

N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide

  • Key Difference: Methoxy substituent at the 2-position and amino group at the 5-position.
  • Positional isomerism may shift target selectivity .

Backbone Chain Length Modifications

N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

  • Key Difference : Acetamide (C2 backbone) vs. propanamide (C3 backbone).
  • Physical Properties : Lower molecular weight (312.41 g/mol vs. ~340 g/mol estimated for the target), density 1.131 g/cm³, boiling point 515.5°C .
  • Biological Impact : Shorter chain may reduce conformational flexibility, affecting target binding. Classified as an irritant (Xi) .

Metamifop (2-[4-[(6-Chloro-2-benzoxazolyl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide)

  • Key Difference : Incorporates a benzoxazolyl-oxy group and fluorophenyl moiety.
  • Application : Herbicidal activity due to electron-withdrawing groups (Cl, F) enhancing reactivity. Demonstrates the role of halogenation in agrochemical design .

Heterocyclic and Functional Group Additions

2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

  • Key Difference : Oxadiazole ring with dimethoxyphenyl substitution.
  • Impact : Oxadiazole improves metabolic stability; methoxy groups enhance π-π stacking. Molecular weight 425.48 g/mol, higher than the target compound .

2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide

  • Key Difference : Thiazole sulfonamide group.
  • CAS 821010-72-4 .

Structural and Functional Comparison Table

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide 3-amino-2-methylphenyl, propanamide ~340 (estimated) Medicinal potential
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide 3-aminophenyl, no methyl group ~326 (estimated) Medicinal use
N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide 5-amino-2-methoxyphenyl 355.43 Improved solubility
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide Acetamide backbone 312.41 Irritant (Xi), reduced flexibility
Metamifop Benzoxazolyl-oxy, fluorophenyl 440.85 Herbicidal activity
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide Oxadiazole, dimethoxyphenyl 425.48 Enhanced metabolic stability

Research Findings and Implications

  • Lipophilicity and Bioavailability : The tert-butyl group consistently enhances lipophilicity across analogs, suggesting utility in CNS-targeting drugs where blood-brain barrier penetration is critical .
  • Synthetic Complexity : Heterocyclic additions (e.g., oxadiazole in ) require multi-step synthesis, whereas simpler analogs like the target compound may offer cost-effective production.

Vorbereitungsmethoden

Synthetic Route Overview

The primary synthetic approach to N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide involves the coupling of two key components:

This coupling is typically facilitated by carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in the presence of catalysts like 4-dimethylaminopyridine (DMAP) . The reaction forms the amide bond linking the amine and carboxylic acid moieties.

Detailed Reaction Conditions and Procedure

Step Reagents & Conditions Notes
1. Activation of Carboxylic Acid 2-[4-(tert-butyl)phenoxy]propanoic acid + EDC + DMAP EDC activates the carboxyl group forming an O-acylisourea intermediate, DMAP acts as nucleophilic catalyst to enhance coupling efficiency
2. Amide Bond Formation Addition of 3-amino-2-methylphenyl amine Nucleophilic attack by the amine on the activated acid intermediate to form the amide linkage
3. Reaction Medium Aprotic solvents such as dichloromethane or dimethylformamide (DMF) Solvent choice affects solubility and reaction rate
4. Temperature Room temperature to mild heating (20–40°C) Mild conditions preserve functional groups and minimize side reactions
5. Reaction Time Several hours to overnight Ensures completion of coupling
6. Purification Recrystallization or column chromatography Achieves >95% purity required for research-grade compound

Alternative Synthetic Approaches

While the EDC/DMAP-mediated coupling is the most common, other peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can also be employed depending on the scale and desired efficiency.

Microwave-assisted synthesis has been explored in related amide formations to reduce reaction time and improve yields, though specific data for this compound is limited.

Purification and Characterization

Post-synthesis, the crude product is purified via:

Characterization is typically confirmed by:

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Starting Materials 3-Amino-2-methylphenyl amine, 2-[4-(tert-butyl)phenoxy]propanoic acid Determines final compound structure
Coupling Agent EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) Efficient activation of carboxylic acid
Catalyst DMAP (4-dimethylaminopyridine) Enhances reaction rate and yield
Solvent Dichloromethane, DMF Solubility and reaction medium
Temperature 20–40°C Mild conditions prevent side reactions
Reaction Time 6–24 hours Ensures completion of amide bond formation
Purification Method Column chromatography, recrystallization Achieves high purity (>95%)
Product Purity >95% Suitable for research and further synthesis

Research Findings and Optimization Notes

  • The use of EDC/DMAP coupling is favored due to its mild reaction conditions and minimal by-product formation, which simplifies purification.
  • Maintaining anhydrous conditions during the reaction improves coupling efficiency by preventing hydrolysis of activated intermediates.
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC is recommended to optimize reaction time and prevent overreaction or degradation.
  • Scale-up synthesis benefits from continuous stirring and controlled addition of reagents to manage exothermicity and maintain consistent product quality.
  • Alternative catalysts and coupling agents may be explored to improve yield or reduce reaction time but require thorough validation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and etherification. Key steps include:

  • Amide bond formation : Reacting 3-amino-2-methylaniline with a substituted propanoyl chloride derivative under inert atmosphere (N₂/Ar) at 0–5°C to prevent side reactions.
  • Etherification : Introducing the 4-(tert-butyl)phenoxy group via nucleophilic substitution, requiring anhydrous conditions and a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .
    • Critical Parameters : Temperature control (±2°C), stoichiometric ratios (1:1.2 for amine:acyl chloride), and moisture exclusion are essential to minimize byproducts like hydrolyzed intermediates .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key groups:
  • Aromatic protons (δ 6.8–7.5 ppm for substituted phenyl rings).
  • tert-Butyl group (singlet at δ 1.3 ppm for 9H).
  • Amide NH (δ 8.1–8.5 ppm, broad) .
  • Mass Spectrometry (HRMS) : Exact mass (e.g., m/z 368.2150 [M+H]⁺) confirms molecular formula .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) detects impurities <1% .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination) using fluorogenic substrates. Example: Incubate compound (1–100 µM) with enzyme and substrate, measure fluorescence over time .
  • Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–50 µM) and positive controls (e.g., doxorubicin) .
  • Data Validation : Triplicate runs, statistical analysis (p < 0.05), and comparison to structurally similar analogs (e.g., nitro vs. methoxy substituents) .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound’s bioactivity, and what computational tools can predict structure-activity relationships (SAR)?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with variations (e.g., replacing tert-butyl with trifluoromethyl or methoxy groups) and compare IC₅₀ values in enzyme assays.
  • Computational Modeling :
  • Docking (AutoDock Vina) : Predict binding poses in target proteins (e.g., COX-2 or EGFR).
  • QSAR : Use MOE or Schrödinger to correlate logP, polar surface area, and H-bond donors with activity .
  • Key Finding : Bulkier groups (e.g., tert-butyl) enhance hydrophobic interactions but may reduce solubility .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) and adhere to NIH/EMA guidelines for dose normalization.
  • Meta-Analysis : Pool data from ≥3 independent studies, apply Cohen’s d to quantify effect size discrepancies .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) clarify tautomeric or conformational dynamics in this compound?

  • Methodological Answer :

  • 2D NMR (HSQC, NOESY) : Identify through-space correlations (e.g., amide proton to aromatic ring) to confirm intramolecular H-bonding.
  • X-ray Crystallography : Grow single crystals via vapor diffusion (ethanol/water) and solve structure to <1.0 Å resolution.
  • Key Insight : The tert-butyl group induces steric hindrance, stabilizing a specific conformation critical for target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.